(R)-6,8-Difluorochroman-4-amine hydrochloride
Overview
Description
(R)-6,8-Difluorochroman-4-amine hydrochloride, also known as DFCH, is a novel compound of interest in scientific research due to its unique structure and potential applications. DFCH is a chiral compound, meaning it has two different enantiomers that are mirror images of each other. It is composed of a six-membered ring with two fluorine atoms, an amine group, and a hydrochloride group. This compound is of particular interest due to its potential applications in drug discovery, as well as its potential for use as an intermediate in organic synthesis.
Scientific Research Applications
Radical Anions and Hydrodefluorination Studies
Radical anions (RAs) play a crucial role in the selective hydrodefluorination of polyfluoroarenes, with studies utilizing techniques such as optically detected electron paramagnetic resonance (OD EPR) to explore RA formation and decay channels. These studies highlight the importance of understanding the stability and reactivity of fluorinated compounds in developing selective hydrodefluorination methods, potentially relevant for derivatives like "(R)-6,8-Difluorochroman-4-amine hydrochloride" (Borovkov et al., 2015).
Synthesis and Characterization of Fluorous Amines
Research into the synthesis and characterization of fluorous amines, including studies on their solubility patterns and applications in resolving enantiomers, underscores the utility of fluorinated amines in synthetic chemistry and chiral separation technologies. These insights could be applicable to understanding the synthesis and potential applications of "(R)-6,8-Difluorochroman-4-amine hydrochloride" (Szabó et al., 2006).
Applications in Photocatalysis and Material Science
The development of photocatalytic methods for the hydrodefluorination of polyfluorinated aromatics offers a pathway to accessing partially fluorinated compounds. This research is particularly relevant for materials science, pharmaceuticals, and agrochemical industries, suggesting potential areas of application for fluorinated amines like "(R)-6,8-Difluorochroman-4-amine hydrochloride" (Senaweera et al., 2014).
Hydrogel Microspheres for Biomolecular Conjugation
Studies on the synthesis and application of chemically functional hydrogel microspheres, which can be tailored for biosensing, drug delivery, and tissue engineering, demonstrate the importance of chemical functionality, including primary amines, for biomolecular conjugation. This research could hint at biomedical applications for fluorinated amines and derivatives (Liu et al., 2018).
properties
IUPAC Name |
(4R)-6,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5;/h3-4,8H,1-2,12H2;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNZONGLYNSZNW-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6,8-Difluorochroman-4-amine hydrochloride | |
CAS RN |
911826-06-7 | |
Record name | (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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